Methyl 2-fluoro-2-methylpropanoate
Overview
Description
Methyl 2-fluoro-2-methylpropanoate is an organic compound with the molecular formula C5H9FO2. It is a colorless liquid with a boiling point of 61°C and a melting point of -20°C . This compound is used in various fields, including organic synthesis, medicinal chemistry, and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of 2-fluoro-2-methylpropanol with methanol in the presence of an acid catalyst . Another method includes the reaction of 2-fluoro-2-methylpropanoic acid with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. These reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluoro-2-methylpropanoic acid.
Reduction: Reduction of this compound can yield 2-fluoro-2-methylpropanol.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly used
Major Products Formed
Oxidation: 2-fluoro-2-methylpropanoic acid.
Reduction: 2-fluoro-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-fluoro-2-methylpropanoate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of optically active compounds, such as 2-fluoropropanoic acid and its analogs.
Medicinal Chemistry: It is used in the modification of pharmaceutical compounds, including the synthesis of fluorine analogs of the C-13 side chain of taxol, an anticancer drug.
Material Science: It is utilized in the synthesis of fluorinated polyurethane materials, which have enhanced properties like high elongation at break and improved water resistance.
Radiolabeling: It is used in the synthesis of radiolabeled amino acids for tumor imaging in positron emission tomography (PET).
Mechanism of Action
The mechanism of action of methyl 2-fluoro-2-methylpropanoate involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a reagent or intermediate, participating in esterification, substitution, and other reactions. In medicinal chemistry, its fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Comparison with Similar Compounds
Methyl 2-fluoro-2-methylpropanoate can be compared with other similar compounds, such as:
Methyl 2-chloro-2-methylpropanoate: Similar in structure but with a chlorine atom instead of fluorine.
Methyl 2-bromo-2-methylpropanoate: Contains a bromine atom instead of fluorine.
Methyl 2-iodo-2-methylpropanoate: Contains an iodine atom instead of fluorine
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry and other applications .
Properties
IUPAC Name |
methyl 2-fluoro-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-5(2,6)4(7)8-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGBOFOVYSOERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430706 | |
Record name | Methyl 2-fluoro-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338-76-1 | |
Record name | Methyl 2-fluoroisobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-fluoro-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-Fluoro-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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